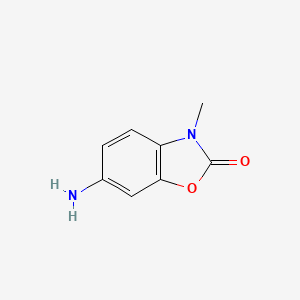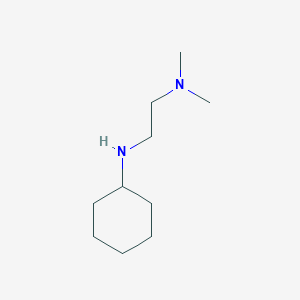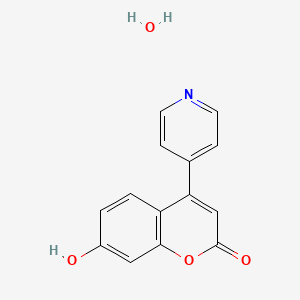
7-羟基-4-(吡啶-4-基)香豆素一水合物
描述
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is a synthetic, pharmacologically active organic compound that belongs to the class of coumarin derivatives. It is characterized by its molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in the study of enzyme kinetics and as a marker for biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
安全和危害
未来方向
The future directions for the study and application of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate and similar compounds are promising. Given their biological activity and application value in fluorescent probes, synthetic routes to coumarin derivatives continue to attract the attention of many research groups . The development of more effective synthesis methods and the exploration of new applications in medicine and other fields are potential future directions .
作用机制
Target of Action
Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor binding .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
They are metabolized primarily in the liver, often through conjugation reactions catalyzed by specific enzymes known as UDP-glucuronosyltransferases .
Result of Action
Coumarin derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .
生化分析
Biochemical Properties
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . The interactions between 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it influences gene expression by upregulating tumor suppressor genes and downregulating oncogenes . In terms of cellular metabolism, 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate can alter the metabolic flux, leading to reduced glycolysis and increased oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate exerts its effects through various mechanisms. It binds to specific sites on enzymes, leading to their inhibition or activation . For example, it inhibits the activity of topoisomerase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . The binding interactions are often mediated by hydrogen bonds and van der Waals forces .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate in laboratory settings have been extensively studied. Over time, this compound exhibits stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments . Prolonged exposure to light and high temperatures can lead to its degradation, affecting its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate vary with dosage. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is dose-dependent, and careful dosage optimization is required to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate within cells and tissues are facilitated by specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate exhibits specific subcellular localization, which is crucial for its activity. It is often found in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, it can localize to mitochondria, influencing mitochondrial function and inducing apoptosis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate typically involves the reaction of 4-pyridinecarboxaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反应分析
Types of Reactions: 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyridinyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
相似化合物的比较
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
7-Hydroxycoumarin: Shares similar structural features but lacks the pyridinyl group.
4-Pyridinecarboxaldehyde: Used in the synthesis of pyridinyl-substituted compounds.
Uniqueness: 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is unique due to the presence of both hydroxyl and pyridinyl groups, which confer distinct chemical and biological properties. Its strong fluorescence and potential therapeutic effects make it a valuable compound in research and industry .
属性
IUPAC Name |
7-hydroxy-4-pyridin-4-ylchromen-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3.H2O/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10;/h1-8,16H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZDRKXDZZFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420673 | |
| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-08-1 | |
| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)

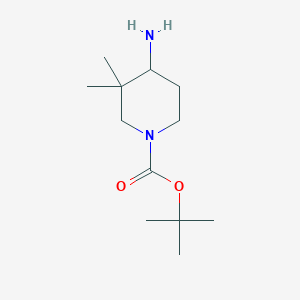
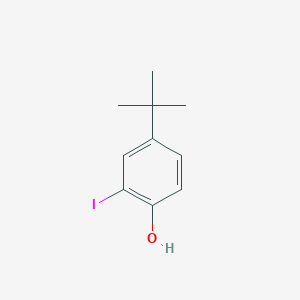
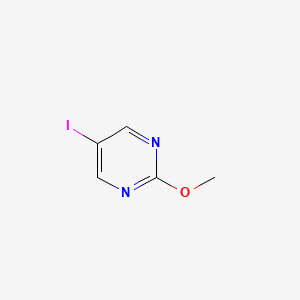

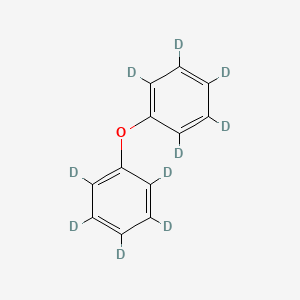
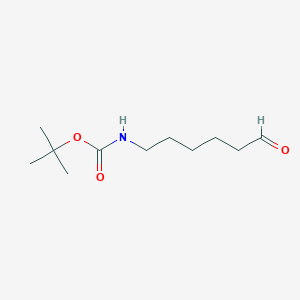
![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)
